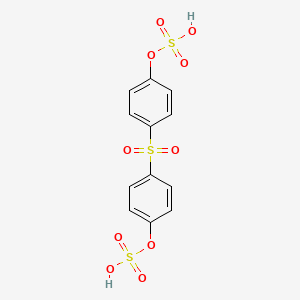
Bisphenol S Disulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bisphenol S Disulfate is an organic compound that belongs to the family of bisphenols. It is characterized by the presence of two phenol functional groups attached to a sulfonyl group. This compound is commonly used in the manufacturing of polycarbonate plastics and epoxy resins. It is also known for its role as an endocrine-disrupting chemical, which means it can interfere with the endocrine systems of humans and animals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol S Disulfate typically involves the sulfonation of Bisphenol S. This process can be carried out using various sulfonating agents such as sulfuric acid or chlorosulfonic acid. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactors. These reactors are designed to handle the exothermic nature of the sulfonation reaction and to ensure efficient mixing of the reactants. The product is then purified through various separation techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
Bisphenol S Disulfate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfone derivatives, while reduction can result in the formation of sulfide derivatives.
科学的研究の応用
Bisphenol S Disulfate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its effects on endocrine systems and its potential as an endocrine disruptor.
Medicine: Research is being conducted on its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of polycarbonate plastics, epoxy resins, and other industrial materials.
作用機序
The mechanism by which Bisphenol S Disulfate exerts its effects is primarily through its interaction with hormone receptors. It can mimic the action of natural hormones, leading to disruptions in hormone signaling pathways. This can result in various physiological effects, including alterations in reproductive and endocrine functions.
類似化合物との比較
Bisphenol S Disulfate is similar to other bisphenol compounds such as Bisphenol A, Bisphenol F, and Bisphenol AF. it is unique in its structure due to the presence of the sulfonyl group. This structural difference can result in variations in its chemical reactivity and biological effects.
List of Similar Compounds
- Bisphenol A
- Bisphenol F
- Bisphenol AF
- Bisphenol C
- Bisphenol E
特性
分子式 |
C12H10O10S3 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
[4-(4-sulfooxyphenyl)sulfonylphenyl] hydrogen sulfate |
InChI |
InChI=1S/C12H10O10S3/c13-23(14,11-5-1-9(2-6-11)21-24(15,16)17)12-7-3-10(4-8-12)22-25(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20) |
InChIキー |
DSWMMCGCTAJRCO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OS(=O)(=O)O)S(=O)(=O)C2=CC=C(C=C2)OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


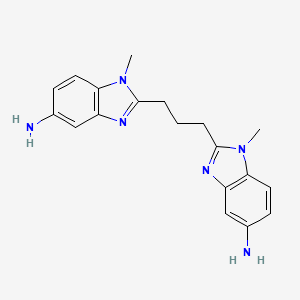
![N-{3-[(1Z)-[(carbamothioylamino)imino]methyl]phenyl}acetamide](/img/structure/B13409133.png)
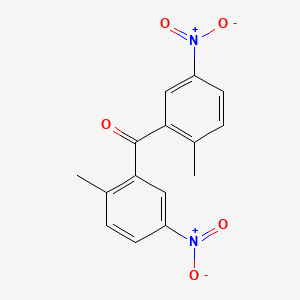
![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid](/img/structure/B13409147.png)
![1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone](/img/structure/B13409168.png)
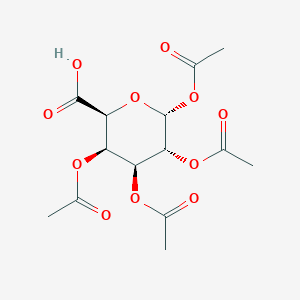
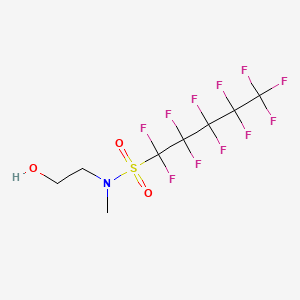
![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)
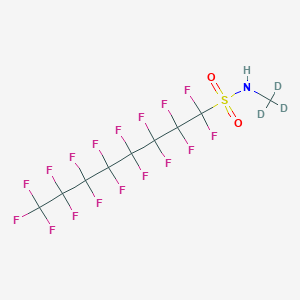
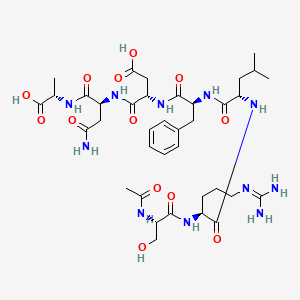
![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]-butanedioic Acid with (1R)-1-(3-Aminopropyl)-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile (Mixture)](/img/structure/B13409229.png)
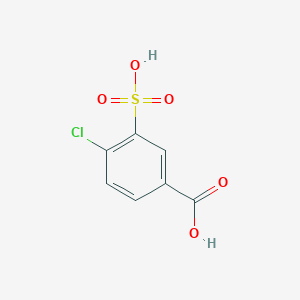
![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)
